
RAGE antagonist peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The receptor for advanced glycation end products antagonist peptide is a compound designed to inhibit the receptor for advanced glycation end products, a transmembrane receptor of the immunoglobulin family. This receptor binds various endogenous and exogenous ligands, initiating inflammatory downstream signaling pathways. The receptor for advanced glycation end products antagonist peptide has shown potential in anti-inflammatory and anti-tumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of receptor for advanced glycation end products antagonist peptide involves solid-phase peptide synthesis, a method commonly used for peptide production. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of receptor for advanced glycation end products antagonist peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
The receptor for advanced glycation end products antagonist peptide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cancer Treatment
RAP has shown significant promise in cancer therapy by inhibiting tumor growth and metastasis. In studies involving pancreatic ductal adenocarcinoma (PDAC) and glioma models:
- Case Study : A study demonstrated that systemic administration of RAP reduced tumor growth and metastasis in PDAC models. The peptide inhibited the interaction between RAGE and its ligands (S100P, S100A4) at micromolar concentrations, leading to decreased NF-κB activation in cancer cells .
Study | Model | Outcome |
---|---|---|
PDAC | In vivo | Reduced tumor growth and metastasis |
Glioma | In vivo | Inhibition of tumor growth |
Inflammatory Diseases
RAGE antagonist peptides have been investigated for their anti-inflammatory properties in various models of acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD):
- Case Study : A study on ALI showed that RAP administration via intratracheal delivery significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) and improved lung histology by down-regulating RAGE expression .
Study | Model | Outcome |
---|---|---|
ALI | In vivo | Decreased inflammation markers and improved lung function |
COPD | In vivo | Enhanced alveolar epithelial repair |
Neurodegenerative Diseases
The role of RAGE in Alzheimer's disease has led to investigations into the use of RAP for cognitive impairment:
- Case Study : Research indicated that RP1, a derivative of RAP, improved memory impairment and reduced amyloid-beta plaque load in APP/PS1 mouse models of Alzheimer's disease .
Study | Model | Outcome |
---|---|---|
Alzheimer's | In vivo | Improved memory function and reduced plaque accumulation |
Mecanismo De Acción
The receptor for advanced glycation end products antagonist peptide exerts its effects by binding to the receptor for advanced glycation end products on the surface of inflammatory cells. This binding prevents the receptor from interacting with its ligands, such as high-mobility group box-1, S100P, and S100A4. By blocking these interactions, the peptide inhibits the downstream signaling pathways, including the mitogen-activated protein kinase and nuclear factor kappa B pathways, which are involved in inflammation and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-4-chloro-N-cyclohexylbenzamide (FPS-ZM1): A small-molecule receptor for advanced glycation end products antagonist.
RAGE/SERT-in-1: Another small-molecule receptor for advanced glycation end products antagonist.
Dalteparin: A larger molecule with receptor for advanced glycation end products antagonistic properties.
Uniqueness
The receptor for advanced glycation end products antagonist peptide is unique due to its peptide nature, which allows for specific and high-affinity binding to the receptor for advanced glycation end products. This specificity can result in fewer off-target effects compared to small-molecule antagonists .
Actividad Biológica
The Receptor for Advanced Glycation End-products (RAGE) is a significant player in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases. The development of RAGE antagonist peptides, particularly the S100P-derived RAGE antagonist peptide (RAP), has emerged as a promising therapeutic strategy to mitigate the adverse effects associated with RAGE activation. This article delves into the biological activity of RAP, highlighting its mechanisms, experimental findings, and potential clinical applications.
Overview of RAGE and Its Ligands
RAGE is a member of the immunoglobulin superfamily and is primarily expressed in inflammatory tissues. It interacts with several ligands, including S100 proteins (e.g., S100P and S100A4) and high-mobility group box 1 (HMGB1), which are upregulated in various diseases. The binding of these ligands to RAGE activates multiple intracellular signaling pathways, notably the NF-κB pathway, leading to enhanced cell survival, proliferation, and inflammation .
Characteristics of RAP
RAP is a small peptide designed to inhibit RAGE's interaction with its ligands. The peptide sequence ELKVLMEKEL has been identified as particularly effective in blocking RAGE activation at micromolar concentrations. Its design allows for systemic administration without significant immune responses or rapid clearance, making it suitable for in vivo studies .
RAP functions by competing with RAGE ligands for binding sites on the receptor. This competitive inhibition prevents the downstream signaling that typically results from ligand binding. Specifically, RAP has been shown to:
- Inhibit NF-κB Activation : By blocking ligand-induced activation of NF-κB, RAP reduces inflammatory responses and tumor growth in various cancer models .
- Reduce Tumor Growth and Metastasis : In vivo studies have demonstrated that systemic administration of RAP significantly decreases tumor size and metastasis in pancreatic ductal adenocarcinoma (PDAC) and glioma models .
In Vitro Studies
In vitro experiments have confirmed that RAP effectively inhibits the binding of S100P, S100A4, and HMGB1 to RAGE. The following table summarizes key findings from these studies:
Study | Cell Line | Effect of RAP | Measurement Method |
---|---|---|---|
PDAC Cells | MPanc96 | Reduced growth and migration | Cell proliferation assays |
Glioma Cells | HPAF II | Inhibition of NF-κB activity | Luciferase reporter assay |
Various Cancer Models | MOH | Decreased tumor cell viability | MTT assay |
In Vivo Studies
In vivo studies using orthotopic tumor models have shown that RAP administration leads to:
- Significant Reduction in Tumor Volume : Mice treated with RAP exhibited smaller tumors compared to control groups.
- Decreased Metastatic Spread : The incidence of metastasis was notably lower in RAP-treated mice .
Case Studies
Several case studies illustrate the potential therapeutic benefits of RAP:
- Pancreatic Cancer Model : In a study involving athymic mice inoculated with PDAC cells, treatment with RAP resulted in a 50% reduction in tumor volume after four weeks compared to untreated controls .
- Glioma Treatment : Systemic administration of RAP significantly inhibited glioma growth in mouse models, suggesting its utility as a treatment for brain tumors associated with high RAGE expression .
Conclusion and Future Directions
RAP represents a novel approach to targeting RAGE-mediated pathways involved in various diseases. Its ability to inhibit ligand-receptor interactions suggests potential applications not only in cancer therapy but also in managing conditions characterized by chronic inflammation and oxidative stress.
Further research is necessary to explore:
- Long-term Efficacy and Safety : Comprehensive studies assessing the long-term effects of RAP treatment.
- Combination Therapies : Investigating the synergistic effects of RAP with other therapeutic agents.
- Clinical Trials : Initiating clinical trials to evaluate its efficacy in human subjects suffering from RAGE-related disorders.
Propiedades
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCWJIBXKJZZLN-RBQIHDOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H101N13O17S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.